molecular formula C8H17NO3 B12542774 N,N-Bis(3-hydroxypropyl)acetamide CAS No. 144981-32-8

N,N-Bis(3-hydroxypropyl)acetamide

Cat. No.: B12542774
CAS No.: 144981-32-8
M. Wt: 175.23 g/mol
InChI Key: YEPOGAKYWISUFG-UHFFFAOYSA-N
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Description

N,N-Bis(3-hydroxypropyl)acetamide is an organic compound with the molecular formula C8H17NO3. It is a tertiary amide with two hydroxypropyl groups attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(3-hydroxypropyl)acetamide can be synthesized through the reaction of acetamide with 3-chloropropanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-hydroxypropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxypropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or thioethers.

Scientific Research Applications

N,N-Bis(3-hydroxypropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(3-hydroxypropyl)acetamide involves its interaction with various molecular targets and pathways. The hydroxypropyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxypropyl)acetamide
  • N-(2-Hydroxyethyl)-N-(3-hydroxypropyl)-para-toluenesulfonamide
  • Poly(N-(2-hydroxypropyl)methacrylamide)

Uniqueness

N,N-Bis(3-hydroxypropyl)acetamide is unique due to its dual hydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Properties

CAS No.

144981-32-8

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N-bis(3-hydroxypropyl)acetamide

InChI

InChI=1S/C8H17NO3/c1-8(12)9(4-2-6-10)5-3-7-11/h10-11H,2-7H2,1H3

InChI Key

YEPOGAKYWISUFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCO)CCCO

Origin of Product

United States

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